molecular formula C12H22O6Si2 B3068880 1,4-Bis(trimethoxysilyl)benzene CAS No. 90162-40-6

1,4-Bis(trimethoxysilyl)benzene

Cat. No. B3068880
CAS RN: 90162-40-6
M. Wt: 318.47 g/mol
InChI Key: YIRZROVNUPFFNZ-UHFFFAOYSA-N
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Description

1,4-Bis(trimethoxysilyl)benzene is a chemical compound with the empirical formula C12H22O6Si2 . It is used to improve the dispersibility of modified silica powders into PDMS matrix by improving the adhesion between modified silica powders and the PDMS matrix .


Synthesis Analysis

While specific synthesis methods for 1,4-Bis(trimethoxysilyl)benzene were not found in the search results, it is known that similar compounds are often synthesized through Pd-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(trimethoxysilyl)benzene consists of a benzene ring with two trimethoxysilyl groups attached at the 1 and 4 positions .


Chemical Reactions Analysis

1,4-Bis(trimethoxysilyl)benzene is known to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .


Physical And Chemical Properties Analysis

1,4-Bis(trimethoxysilyl)benzene is a liquid with a molecular weight of 318.47 . It has a shelf life of 3 years under the recommended conditions .

Scientific Research Applications

Application in Porous Materials

1,4-Bis(trimethoxysilyl)benzene has been utilized as a precursor for creating macro-/mesoporous silica monoliths. These monoliths, characterized by well-defined bicontinuous macroporosity and mesoporosity, have significant potential in various applications due to their unique porous structures. The process involves using poly(ethylene glycol) as a porogen to achieve this specific porosity (Lehr et al., 2013).

Role in Polysilsesquioxane Formation

The compound plays a critical role in the formation of polysilsesquioxanes, which are important in the field of material science. Research indicates that 1,4-bis(trimethoxysilyl)benzene is used in sol-gel processes to form polysilsesquioxanes with varied properties, demonstrating its versatility in creating different material structures (Cerveau et al., 2002).

Synthesis of Hierarchically Porous Silica

The synthesis of hierarchically porous silica from bis(trimethoxysilyl)arenes, including 1,4-bis(trimethoxysilyl)benzene, has been studied. These materials exhibit lower polarity of the mesopore surface compared to pure SiO2 monoliths, suggesting potential applications in areas requiring specific surface properties (Lehr et al., 2016).

Hydrolysis Behavior Study

Understanding the hydrolysis behavior of 1,4-bis(trimethoxysilyl)benzene is crucial for its application in the synthesis of organosilica-based materials. Studies using 29Si NMR spectroscopy reveal insights into the hydrolysis process, essential for designing materials with specific properties (Saito et al., 2011).

Safety and Hazards

1,4-Bis(trimethoxysilyl)benzene is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

1,4-Bis(trimethoxysilyl)benzene, also known as BTEB, is a silicon-based nucleophile . Its primary targets are the cross-linking sites in the synthesis of periodic mesoporous organosilicas (PMOs) . PMOs are a type of material with a wide range of applications due to their unique properties such as high surface area, tunable pore size, and the ability to incorporate various functional groups .

Mode of Action

BTEB is reactive in palladium-catalyzed cross-coupling reactions . In these reactions, BTEB acts as a precursor, contributing silicon and organic groups to the formation of the PMO structure . The trimethoxysilyl groups in BTEB undergo hydrolysis and condensation reactions to form siloxane bonds, which are integral to the PMO structure .

Biochemical Pathways

The primary pathway affected by BTEB is the synthesis of PMOs . The formation of PMOs involves the self-assembly of surfactant micelles with organosilica precursors followed by the removal of the surfactant, resulting in a mesoporous organosilica material . BTEB, as a precursor, plays a crucial role in this process .

Result of Action

The result of BTEB’s action is the formation of PMOs with a periodic, mesoporous structure . These materials have potential applications in various fields, including catalysis, adsorption, and drug delivery .

Action Environment

The action of BTEB can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the hydrolysis and condensation reactions of the trimethoxysilyl groups . Additionally, the presence of a catalyst, such as palladium, is necessary for BTEB to participate in cross-coupling reactions .

properties

IUPAC Name

trimethoxy-(4-trimethoxysilylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRZROVNUPFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trimethoxysilyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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